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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenetole

Cat. No.: B3213636

6-Bromo-2,3-difluorophenol is a halogenated aromatic compound that has emerged as a
valuable intermediate in the synthesis of complex molecules, particularly within the
pharmaceutical and agrochemical sectors. Its chemical architecture, characterized by a phenol
ring substituted with a bromine atom and two adjacent fluorine atoms, imparts a unique
combination of reactivity, lipophilicity, and metabolic stability to target molecules. Understanding
its fundamental physicochemical properties is not merely an academic exercise; for
researchers, scientists, and drug development professionals, this knowledge is critical for
optimizing reaction conditions, predicting molecular interactions, designing formulation
strategies, and ensuring safe handling.

This guide provides a comprehensive analysis of the core physicochemical and spectroscopic
attributes of 6-Bromo-2,3-difluorophenol. We will move beyond a simple recitation of data
points, delving into the causality behind experimental choices and the practical implications of
each property in a research and development context. The protocols described herein are
designed as self-validating systems, grounded in established scientific principles to ensure
reproducibility and accuracy.

Section 1: Core Molecular Attributes and Identifiers

Precise identification is the bedrock of chemical research. The following table summarizes the
fundamental descriptors for 6-Bromo-2,3-difluorophenol.[1][2][3][4]
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Identifier Value Source
IUPAC Name 6-bromo-2,3-difluorophenol [1112]
CAS Number 186590-23-8 [11[2]131[5]
Molecular Formula CsHsBrF20 [L112]031[4]
Molecular Weight 208.99 g/mol [11[3114115]

Canonical SMILES

C1=CC(=C(C(=C1F)F)0O)Br

[1]

InChlKey

OGUIGADGRYKQTN-
UHFFFAOYSA-N

[1]

Section 2: Physicochemical Profile: From Theory to

Practice

A molecule's behavior in both chemical and biological systems is governed by its physical

properties. While experimentally determined data for 6-Bromo-2,3-difluorophenol is not

extensively published, we can rely on high-quality computational predictions and outline the

rigorous experimental methods used for their validation.

Summary of Physicochemical Properties

Property Value /| Observation Type
Physical Form Liquid Experimental
XLogP3 2.5 Computed[1]
Hydrogen Bond Donors 1 Computed[1]
Hydrogen Bond Acceptors 3 Computed[1]
pKa 6.24 £ 0.28 Predicted
Boiling Point 213.9+35.0°C Predicted

*Note: Predicted values for the related compound 6-Bromo-3-chloro-2,4-difluorophenol are

shown for context, as specific experimental data for the title compound is sparse.[6] These
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predictions highlight the expected ranges and underscore the importance of experimental
verification.

Partition Coefficient (LogP): A Predictor of
Pharmacokinetics

The partition coefficient (LogP) quantifies a compound's lipophilicity, which is a critical
parameter in drug development for predicting membrane permeability and overall ADME
(Absorption, Distribution, Metabolism, and Excretion) properties. The computed XLogP3 value
of 2.5 suggests that 6-Bromo-2,3-difluorophenol possesses moderate lipophilicity.[1]

Expert Insight: A LogP in this range is often considered favorable for oral drug candidates,
balancing aqueous solubility for formulation with lipid solubility for membrane transport. The
presence of the bromine and fluorine atoms significantly increases lipophilicity compared to
unsubstituted phenol, a common strategy in medicinal chemistry to enhance cell penetration.

Acidity (pKa): Driving Reactivity and Biological
Interaction

The pKa of the phenolic hydroxyl group is fundamental to its reactivity in synthetic
transformations and its state of ionization at physiological pH. A lower pKa indicates a more
acidic proton. The electron-withdrawing effects of the two fluorine atoms and, to a lesser extent,

the bromine atom are expected to lower the pKa of 6-Bromo-2,3-difluorophenol relative to
phenol itself (pKa = 10), making it a stronger acid.

Step-by-Step Protocol: Potentiometric Titration for pKa Determination
This method provides a reliable, direct measurement of a compound's pKa.

o System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g.,
pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).

o Sample Preparation: Accurately weigh and dissolve a sample of 6-Bromo-2,3-difluorophenol
in a known volume of deionized water, often with a co-solvent like methanol or DMSO if
agueous solubility is low. The goal is a final concentration in the range of 1-10 mM.
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« Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature.
Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant
(e.g., 0.1 M NaOH). Gently stir the solution.

o Data Collection: Record the initial pH of the solution. Add the titrant in small, precise
increments (e.g., 0.02-0.05 mL), recording the pH after each addition has stabilized.

o Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a
titration curve. The pKa is determined from the pH at the half-equivalence point, where half
of the phenol has been neutralized.

Workflow for pKa Determination
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Caption: Workflow for experimental pKa determination via potentiometric titration.
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Section 3: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of any
chemical intermediate.[7] For 6-Bromo-2,3-difluorophenol, a combination of NMR, IR, and MS
provides a complete analytical fingerprint.

General Spectroscopic Analysis Workflow
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Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For
this compound, *H, 3C, and °F NMR are all highly informative.

e 1H NMR: The spectrum is expected to show two signals in the aromatic region for the two
ring protons, as well as a broad signal for the hydroxyl proton. The aromatic signals will
exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F)
coupling.
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e 13C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbons
directly bonded to fluorine (C2 and C3) will appear as doublets with large one-bond C-F
coupling constants. Other carbons will show smaller, multi-bond couplings to the fluorine
atoms.

e 19F NMR: This experiment is crucial for fluorinated compounds. Two distinct signals are
expected for the non-equivalent fluorine atoms at the C2 and C3 positions, showing coupling
to each other and to adjacent protons.

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2,3-difluorophenol.

» Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube. From experience, ensuring the
sample and solvent are anhydrous is key to observing a sharp hydroxyl proton signal.

o Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& 0.00 ppm) for *H and 3C NMR.

o Acquisition: Place the tube in the NMR spectrometer and acquire the spectra using standard
parameters. For 13C, a greater number of scans will be required to achieve an adequate
signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Expected Absorption Bands:

e ~3200-3500 cm~1 (Broad): O-H stretching of the hydroxyl group, typically broadened due to
hydrogen bonding.

e ~3000-3100 cm~1 (Medium): Aromatic C-H stretching.

e ~1450-1600 cm~! (Medium-Strong): Aromatic C=C ring stretching vibrations.
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e ~1200-1350 cm~1 (Strong): C-F stretching vibrations. These are often the most intense
peaks in the fingerprint region for fluorinated aromatics.

e ~550-750 cm~t (Medium): C-Br stretching vibration.
Step-by-Step Protocol: Acquiring a Neat Film IR Spectrum

o Setup: Ensure the salt plates (e.g., KBr or NaCl) are clean and dry by wiping them with a
solvent like anhydrous acetone and allowing it to evaporate completely.

e Background Scan: Place the clean plates in the FTIR spectrometer and run a background
scan. This is a critical step to subtract atmospheric and plate absorbances from the final
spectrum.

o Sample Application: Place a single drop of the liquid 6-Bromo-2,3-difluorophenol onto one
plate. Place the second plate on top and gently rotate to create a thin, uniform liquid film.

o Sample Scan: Immediately place the sample assembly into the spectrometer and acquire the
spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

[7]
Expected Observations (Electron lonization - El):

e Molecular lon (M*): A prominent cluster of peaks around m/z 208 and 210, with a
characteristic ~1:1 intensity ratio. This pattern is the definitive signature of a molecule
containing one bromine atom (due to the natural abundance of the 7°Br and 8!Br isotopes).

o Key Fragments: Loss of fragments such as CO (M-28) or Br (M-79/81) would be expected,
providing further structural confirmation.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. 6-
Bromo-2,3-difluorophenol is classified as a hazardous substance.
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GHS Hazard Information

Category Information
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H302: Harmful if swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.P280: Wear
protective gloves/eye protection/face
protection.P302+P352: IF ON SKIN: Wash with
plenty of soap and water.P305+P351+P338: IF

IN EYES: Rinse cautiously with water for

Precautionary Statements

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handling and Storage Recommendations

» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of vapors.[8]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

e Storage: Store in a tightly sealed container in a cool, dry place.[8] Some suppliers
recommend storage under an inert atmosphere at room temperature, while others suggest
refrigerated temperatures (0-8 °C).[2] For long-term stability and to minimize potential
degradation, storing in a refrigerator under an inert gas like argon or nitrogen is the most
prudent approach.

o First Aid: In case of eye contact, immediately flush with plenty of water for at least 15
minutes.[10] For skin contact, wash off with soap and running water.[10] If inhaled, move the
person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[10]
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Section 5: Applications in Drug Discovery

The utility of 6-Bromo-2,3-difluorophenol is most evident in its role as a synthetic precursor. It is
explicitly cited as a reagent used in the synthesis of macrocyclic ghrelin receptor antagonists
and inverse agonists.[5] The ghrelin receptor is a significant target in the study and treatment of
metabolic disorders, including obesity.

The strategic placement of fluorine and bromine atoms serves multiple purposes in drug
design:

e Modulating Potency: Halogens can form specific interactions (e.g., halogen bonds) within a
receptor's binding pocket, enhancing affinity and potency.

» Improving Metabolic Stability: Fluorine atoms, in particular, are often introduced to block sites
of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

» Enhancing Lipophilicity: As discussed, the halogens increase the molecule’s lipophilicity,
which can be fine-tuned to achieve the desired pharmacokinetic profile.

This compound is a prime example of a "building block” used in fragment-based drug discovery
(FBDD), where small, well-characterized molecules are used to construct more complex and
potent lead candidates.[11]

Conclusion

6-Bromo-2,3-difluorophenol is more than just a catalog chemical; it is a carefully designed tool
for medicinal chemists. Its physicochemical properties—moderate lipophilicity, enhanced
acidity, and specific spectroscopic signatures—make it a predictable and versatile reactant. A
thorough understanding of these characteristics, from its computed LogP to its distinct isotopic
pattern in mass spectrometry, empowers scientists to utilize it effectively and safely. As
research into complex biological targets continues, such halogenated building blocks will
remain indispensable for the rational design of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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